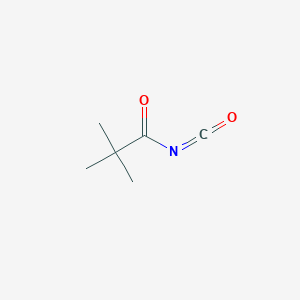![molecular formula C10H19NO4 B3370577 tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate CAS No. 445480-33-1](/img/structure/B3370577.png)
tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate
Descripción general
Descripción
tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate: is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a hydroxytetrahydropyran ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxytetrahydropyran derivative. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the hydroxytetrahydropyran derivative under basic conditions to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to substitute the hydroxyl group with a tosyl group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of tosylates or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .
Biology: In biological research, tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate is used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating enzyme mechanisms .
Medicine: Its carbamate group can be hydrolyzed in vivo to release the active drug .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can undergo hydrolysis to release the active form of the compound, which then interacts with its target. The hydroxyl group can form hydrogen bonds with the active site of enzymes, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
- tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate
- tert-butyl N-[(3S,4R)-3-hydroxycyclohexyl]carbamate
- tert-butyl N-[(3S,4R)-3-hydroxy-4-piperidinyl]carbamate
Comparison:
- Structural Differences: The main difference lies in the ring structure attached to the carbamate group. While tert-butyl N-[(3S,4R)-3-hydroxytetrahydropyran-4-yl]carbamate has a tetrahydropyran ring, the similar compounds have piperidine or cyclohexane rings.
- Reactivity: The presence of different ring structures can influence the reactivity and stability of the compounds. For example, the tetrahydropyran ring may offer different steric and electronic properties compared to the piperidine or cyclohexane rings .
Propiedades
IUPAC Name |
tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKVNKDJIRDXRH-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCOC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445480-33-1 | |
| Record name | rac-tert-butyl N-[(3R,4S)-3-hydroxyoxan-4-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


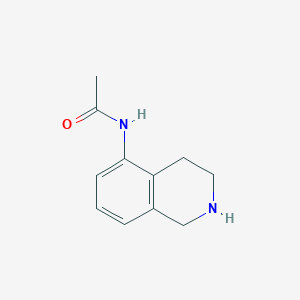
![2-Methoxybenzo[c]phenanthrene](/img/structure/B3370503.png)
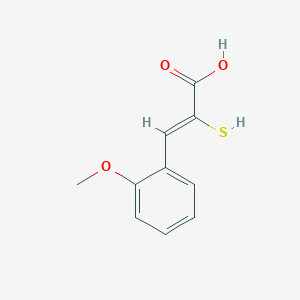
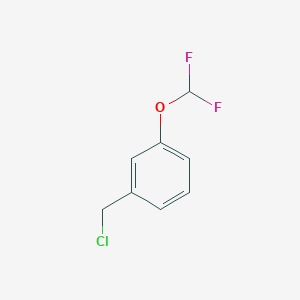
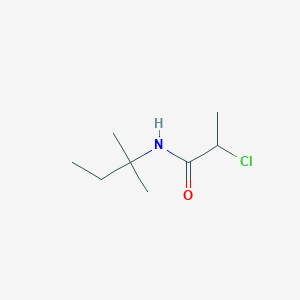
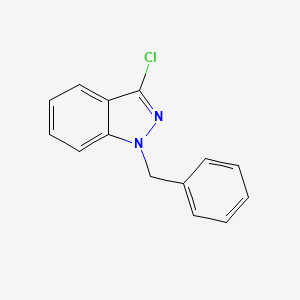

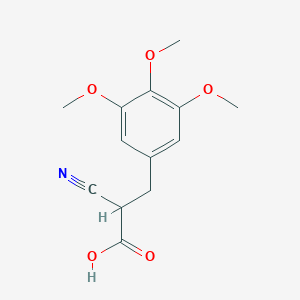
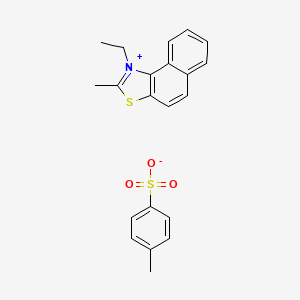
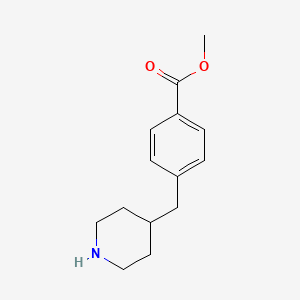

![[4-(Propan-2-yl)phenyl]methanethiol](/img/structure/B3370567.png)
